2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a bromophenyl group and a pyridinylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2-bromobenzylamine with 4-pyridinecarboxaldehyde, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the pyridinylmethyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide
- 2-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)acetamide
- 2-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can form specific interactions not possible with chlorine or fluorine. This can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13BrN2O |
---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-(2-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13BrN2O/c15-13-4-2-1-3-12(13)9-14(18)17-10-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18) |
InChI Key |
FOEWIYINRSPNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.